Methyl 3-{[(4-fluorophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate
Description
Methyl 3-{[(4-fluorophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate is a structurally complex compound featuring a benzoate ester core substituted with a 4-fluorophenylcarbamoyl group at position 3 and a 4-(phenylcarbonyl)piperazinyl moiety at position 2. The piperazine ring, acylated with a phenylcarbonyl group, may enhance steric bulk and modulate solubility.
Properties
Molecular Formula |
C26H24FN3O4 |
|---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
methyl 4-(4-benzoylpiperazin-1-yl)-3-[(4-fluorobenzoyl)amino]benzoate |
InChI |
InChI=1S/C26H24FN3O4/c1-34-26(33)20-9-12-23(22(17-20)28-24(31)18-7-10-21(27)11-8-18)29-13-15-30(16-14-29)25(32)19-5-3-2-4-6-19/h2-12,17H,13-16H2,1H3,(H,28,31) |
InChI Key |
NHSRSEYCBFDPTA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(4-BENZOYLPIPERAZINO)-3-[(4-FLUOROBENZOYL)AMINO]BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-fluorobenzoic acid with methyl 4-aminobenzoate to form an amide bond. This intermediate is then reacted with 4-benzoylpiperazine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(4-BENZOYLPIPERAZINO)-3-[(4-FLUOROBENZOYL)AMINO]BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Potential
Recent studies have highlighted the compound's anticancer properties. For instance, derivatives of similar structures have shown promising results in inhibiting tumor cell proliferation. A study demonstrated that compounds with piperazine moieties exhibited cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action often involves the inhibition of key proteins such as MDM2, which regulates the p53 tumor suppressor pathway .
Neuropharmacological Effects
The piperazine component of the compound suggests potential applications in neuropharmacology. Piperazine derivatives have been investigated for their effects on neurotransmitter systems, particularly in treating anxiety and depression. Research indicates that modifications to the piperazine ring can enhance binding affinity to serotonin receptors, which are crucial in mood regulation .
Study on Antitumor Activity
A significant study evaluated a series of compounds related to Methyl 3-{[(4-fluorophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate for their cytotoxic effects on various cancer cell lines. The findings indicated that certain structural modifications led to enhanced activity, with some derivatives achieving IC50 values below 10 µM against breast and cervical cancer cells .
Neuropharmacological Research
Another research effort focused on the neuropharmacological aspects of similar piperazine derivatives, demonstrating their efficacy in modulating serotonin receptor activity. The study provided insights into how structural variations influence receptor binding and subsequent pharmacological effects .
Mechanism of Action
The mechanism of action of METHYL 4-(4-BENZOYLPIPERAZINO)-3-[(4-FLUOROBENZOYL)AMINO]BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues from Quinoline-Carbonyl Piperazine Series ()
A series of methyl benzoate derivatives with quinoline-carbonyl piperazine substituents (C1–C7) shares structural similarities with the target compound. Key differences lie in the substituents on the quinoline ring and the piperazine acyl groups:
Key Observations :
Piperazine-Based Aroyl Derivatives ()
Compounds such as Olaparib () and 4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate () highlight the role of piperazine acylation in drug design:
- Olaparib : Features a cyclopropanecarbonyl-piperazine group, which contributes to its PARP inhibitory activity. The cyclopropane ring enhances steric hindrance, likely improving target selectivity compared to the target compound’s phenylcarbonyl group .
- Trifluoroacetate Derivative () : Synthesized via aroylation of piperazine with 2-fluorobenzoyl chloride, this compound shares a fluorophenyl motif with the target. Its 1H NMR (δ 7.8–6.9 for aromatic H) aligns closely with expected shifts for the target compound’s fluorophenylcarbamoyl group .
Substituent Effects on Physicochemical Properties
- This contrasts with C6 (4-methoxyphenyl substituent, ), where electron-donating methoxy groups may increase reactivity .
- Piperazine Acylation: The phenylcarbonyl group in the target compound is less polar than the quinoline-carbonyl groups in C1–C7, possibly reducing water solubility but improving membrane permeability .
Spectroscopic Characterization
- 1H NMR : The target compound’s aromatic protons (δ 7.8–7.0) and piperazine signals (δ 3.5–3.0) align with C4 (δ 7.1–8.4) and trifluoroacetate derivatives (δ 7.8–6.9) .
- 13C NMR : The phenylcarbonyl carbon is expected at δ ~165–170 ppm, consistent with related aroylated piperazines (: δ 167.2 for benzoyl carbonyl) .
Biological Activity
Methyl 3-{[(4-fluorophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Molecular Formula : C₁₅H₁₅F N₂ O₃
- Molecular Weight : 288.29 g/mol
The structure features a piperazine ring, a benzoate moiety, and a fluorophenyl group, which are critical for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has shown potential as a competitive inhibitor of tyrosinase, an enzyme critical in melanin biosynthesis, which could be beneficial in treating hyperpigmentation disorders .
- Antioxidant Properties : Molecular docking studies indicate that the compound exhibits significant antioxidant activity, which may protect cells from oxidative stress .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing inflammation markers in vitro .
Antimicrobial Activity
Research indicates that derivatives of similar structures exhibit antimicrobial properties against various bacterial strains. While specific data for this compound is limited, related compounds have demonstrated significant activity against pathogens such as Staphylococcus aureus and Escherichia coli.
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to evaluate the safety profile of the compound. Initial results suggest low cytotoxicity against human cell lines, making it a candidate for further development in therapeutic applications .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds structurally related to this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
